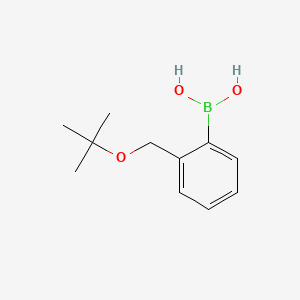

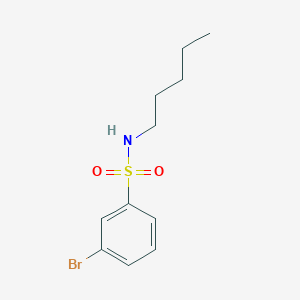

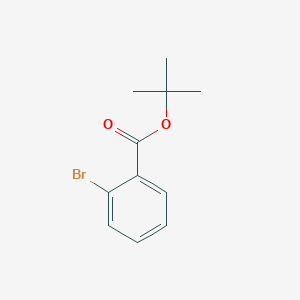

![molecular formula C12H21NO3 B1275647 2-[(丁氨基)羰基]环己烷甲酸 CAS No. 438613-40-2](/img/structure/B1275647.png)

2-[(丁氨基)羰基]环己烷甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid" is a derivative of cyclohexanecarboxylic acid, which is a structural motif found in various bioactive molecules and pharmaceuticals. The presence of the butylamino carbonyl group suggests potential for interaction with biological systems, possibly as an inhibitor or modulator of certain biochemical pathways.

Synthesis Analysis

The synthesis of related cyclohexane derivatives has been explored in several studies. For instance, the synthesis of methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate was achieved through a Hofmann rearrangement mediated by trichloroisocyanuric acid (TCCA), which is known to tolerate a variety of functional groups . This method could potentially be adapted for the synthesis of "2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid" by modifying the starting materials and reaction conditions to incorporate the butylamino carbonyl group onto the cyclohexane ring.

Another relevant synthesis is the enantioselective preparation of a benzyl cyclohexylcarbamate using iodolactamization as a key step . This process could offer insights into the synthesis of chiral centers within the cyclohexanecarboxylic acid framework, which may be applicable to the synthesis of "2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid" if stereoselectivity is desired.

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives can be complex, especially when substituents like butylamino carbonyl groups are introduced. X-ray crystallography has been used to elucidate the structures of butyl and glycosyl cyclohexene carbodithioates, which are structurally related to the compound . Such analytical techniques could be employed to determine the precise configuration and conformation of "2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid" and to confirm the success of its synthesis.

Chemical Reactions Analysis

The reactivity of cyclohexane derivatives can vary significantly depending on the substituents attached to the ring. The study of the mass spectra of t-butylcyclohexanecarboxylic acids provides insights into the fragmentation patterns and stability of these molecules under ionizing conditions . Understanding the chemical behavior of "2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid" would require similar mass spectrometry studies to predict its reactivity and potential degradation products.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane derivatives are influenced by their molecular structure. For example, the introduction of a butylamino carbonyl group could affect the compound's solubility, boiling point, and melting point. The studies on t-butylcyclohexanecarboxylic acids provide a foundation for predicting the properties of "2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid" . However, specific experimental data would be required to accurately determine these properties for the compound .

科学研究应用

纤溶酶原激活抑制2-[(丁氨基)羰基]环己烷甲酸已被确定为纤溶酶原激活的有效抑制剂。AMCA,一种活性异构体的制剂,表现出显着的抗纤维蛋白溶解特性,并且在临床研究中显示出有效止血,止血原因是一般或局部纤维蛋白溶解。该化合物具有血清半衰期短、尿液排泄快、副作用小的特点 (Andersson 等人,2009).

气味检测研究在感官研究中,包括类似于 2-[(丁氨基)羰基]环己烷甲酸的衍生物在内的羧酸已被用来了解混合总和和气味检测。该研究探讨了这些酸与其他化合物之间的相互作用,提供了对人类气味感知和混合物及其未混合成分的检测概率的见解 (Miyazawa 等人,2009).

药代动力学性质优化该化合物已被用于新型药物制剂的开发中。例如,它在优化 VLA-4 拮抗剂方面发挥了至关重要的作用。用 2-[(丁氨基)羰基]环己烷甲酸的衍生物取代某些部分改善了药代动力学性质,展示了其在药物设计和开发中的潜力 (Muro 等人,2009).

环境和健康监测环己烷甲酸的衍生物,与 2-[(丁氨基)羰基]环己烷甲酸在结构上相关,已用于研究中,以识别某些增塑剂暴露的潜在生物标志物。这些研究对于环境监测和评估人类接触各种化学化合物至关重要 (Silva 等人,2012).

安全和危害

属性

IUPAC Name |

2-(butylcarbamoyl)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(15)16/h9-10H,2-8H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXSDJFHXYJJFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1CCCCC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403003 |

Source

|

| Record name | 2-(Butylcarbamoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid | |

CAS RN |

438613-40-2 |

Source

|

| Record name | 2-(Butylcarbamoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-Amino-1-(2-chlorophenyl)ethyl]diethylamine](/img/structure/B1275570.png)

![4-allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275584.png)

![4-allyl-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275595.png)

![7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B1275596.png)